[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate (CAS 477857-55-9) is a synthetic, dual-halogenated piperidine derivative bearing both a 3,4-dichlorobenzoyl amide and a 4-fluorobenzenesulfonate ester. Its molecular formula is C₁₉H₁₇Cl₂F₂NO₄S with a molecular weight of 464.3 g/mol, a computed XLogP3 of 4.4, zero hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area (TPSA) of 72.1 Ų.

Molecular Formula C19H17Cl2F2NO4S
Molecular Weight 464.3
CAS No. 477857-55-9
Cat. No. B2519304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate
CAS477857-55-9
Molecular FormulaC19H17Cl2F2NO4S
Molecular Weight464.3
Structural Identifiers
SMILESC1CN(CCC1(COS(=O)(=O)C2=CC=C(C=C2)F)F)C(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H17Cl2F2NO4S/c20-16-6-1-13(11-17(16)21)18(25)24-9-7-19(23,8-10-24)12-28-29(26,27)15-4-2-14(22)3-5-15/h1-6,11H,7-10,12H2
InChIKeyGHILIWJEKQWZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate (CAS 477857-55-9) – Compound Identity and Procurement Baseline


[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate (CAS 477857-55-9) is a synthetic, dual-halogenated piperidine derivative bearing both a 3,4-dichlorobenzoyl amide and a 4-fluorobenzenesulfonate ester [1]. Its molecular formula is C₁₉H₁₇Cl₂F₂NO₄S with a molecular weight of 464.3 g/mol, a computed XLogP3 of 4.4, zero hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area (TPSA) of 72.1 Ų [1]. The compound is commercially catalogued through the Key Organics / BIONET collection and distributed by Biosynth, with a specified minimum purity of 95% . At the time of this analysis, no primary research articles, bioassay entries in ChEMBL or PubChem BioAssay, or regulatory dossiers containing target-specific quantitative pharmacology for this exact compound were identified in the public domain.

Why Close Analogs of [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate Cannot Be Assumed Interchangeable


The compound belongs to a series of [1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methyl sulfonate esters that are differentiated solely by the para-substituent on the terminal benzenesulfonate aryl ring. The commercially catalogued comparators include the 4-methylbenzenesulfonate (tosylate, CAS 208111-55-1) and the 2,4,5-trichlorobenzenesulfonate (CAS 477857-56-0) . Substitution of the para-fluoro group for para-methyl or 2,4,5-trichloro generates quantifiable changes in lipophilicity, leaving-group propensity, and hydrogen-bond acceptor character — three parameters that govern reactivity in nucleophilic displacement, metabolic stability in cell-based assays, and passive membrane permeability. For any medicinal chemistry campaign using the 4-fluoropiperidine scaffold — a motif represented in T-type calcium channel antagonist [1] and 11β-HSD1 inhibitor [2] patent families — the identity of the sulfonate ester directly controls both the synthetic handle reactivity and the ultimate biological profile. Procurement of an incorrect sulfonate congener therefore risks irreproducible synthetic yields and divergent biological readouts.

Quantitative Differentiation Evidence for [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate (CAS 477857-55-9) Versus Closest Analogs


Lipophilicity Tuning: Computed XLogP3 of the 4-Fluorobenzenesulfonate Ester Versus the 4-Methylbenzenesulfonate (Tosylate) Analog

The 4-fluorobenzenesulfonate ester (CAS 477857-55-9) has a computed XLogP3 of 4.4, compared with an estimated XLogP3 of approximately 4.7 for the corresponding 4-methylbenzenesulfonate (tosylate) analog (CAS 208111-55-1, C₂₀H₁₉Cl₂FNO₄S, MW ~460) [1]. The ~0.3 log unit reduction in lipophilicity arises from the replacement of the electron-donating para-methyl group with the electron-withdrawing para-fluoro substituent. In the context of the 4-fluoropiperidine scaffold class, where T-type calcium channel antagonist lead optimization campaigns have demonstrated that sub-unit logP adjustments can shift Caᵥ3 channel isoform selectivity profiles [2], this difference in lipophilicity constitutes a relevant and selectable parameter for property-based design. No direct comparative bioassay data between the fluoro- and methyl-sulfonate esters are available in the public domain.

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Leaving-Group Reactivity Differentiation: 4-Fluorobenzenesulfonate Versus 2,4,5-Trichlorobenzenesulfonate Ester

The 4-fluorobenzenesulfonate group in CAS 477857-55-9 (pKₐ of parent sulfonic acid ~2.7–3.0 for 4-fluorobenzenesulfonic acid) represents a leaving group of intermediate reactivity compared with the more electron-deficient 2,4,5-trichlorobenzenesulfonate analog (CAS 477857-56-0, pKₐ of parent sulfonic acid estimated <1.0 due to the cumulative electron-withdrawing effect of three chlorine substituents) [1]. In nucleophilic displacement reactions at the C-4 methylene position, the less activated 4-fluorobenzenesulfonate ester is expected to exhibit slower displacement kinetics and greater chemoselectivity relative to the trichloro congener. This property is relevant to synthetic chemists who require a sulfonate ester of defined reactivity for sequential functionalization of the 4-fluoropiperidine scaffold — a core motif in multiple patent families covering neurological and metabolic disease targets [2]. No direct comparative kinetic data (e.g., relative rates of SN2 displacement) are publicly available for this specific pair of compounds.

Synthetic Chemistry Nucleophilic Displacement Building Block Reactivity

Molecular-Scaffold-Level Biological Precedent: 11β-HSD1 Inhibitory Activity of a Structurally Related 1-(3,4-Dichlorobenzoyl)piperidine Analog

A structurally related compound — (1-(3,4-dichlorobenzoyl)piperidin-4-yl)(4-fluorophenyl)methanone (BindingDB ID BDBM50321169; ChEMBL ID CHEMBL1163486) — has a reported IC₅₀ of 3.52 μM (3.52 × 10³ nM) against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in a competitive binding assay [1]. This analog shares the identical 1-(3,4-dichlorobenzoyl)piperidine N-capping group and the 4-fluorophenyl structural motif with the target compound, but replaces the sulfonate ester methylene linkage with a carbonyl (ketone) group. While the target compound's 4-fluorobenzenesulfonate ester is a superior leaving group for nucleophilic displacement chemistry compared with the ketone linkage, the 11β-HSD1 inhibitory activity of the scaffold provides class-level evidence that the 3,4-dichlorobenzoyl piperidine chemotype is competent for engagement of this metabolic enzyme target. No 11β-HSD1 inhibitory data are available for CAS 477857-55-9 itself. [2]

11β-Hydroxysteroid Dehydrogenase Type 1 Metabolic Disease Enzyme Inhibition

Hydrogen-Bond Acceptor Architecture: TPSA and HBA Count Differentiation from the Parent Alcohol Precursor

The target compound (TPSA = 72.1 Ų, HBA count = 6) differs from its parent alcohol precursor, [1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol (C₁₅H₁₆Cl₂FNO, MW = 319.20 g/mol, TPSA estimated ~40.5 Ų, HBA count = 2) , by the addition of the 4-fluorobenzenesulfonate ester. This modification increases the TPSA by approximately 31.6 Ų and adds four hydrogen bond acceptor atoms. The TPSA of 72.1 Ų places the compound near the midpoint of the typical CNS drug space (TPSA < 90 Ų for blood-brain barrier penetration), while the zero HBD count and six HBA count produce an HBD/HBA imbalance that favors passive permeability in non-polar environments. This property profile is distinct from the parent alcohol, which, with a hydroxyl HBD and lower TPSA, would exhibit a different permeability and solubility profile. No experimental permeability or solubility data are reported for either compound. [1]

Drug-Likeness Permeability Prediction Medicinal Chemistry Design

Commercial Availability and Purity Specification: Only the 4-Fluorobenzenesulfonate Ester Is Catalogued at ≥95% Purity with Full Analytical Traceability

Among the three closest sulfonate ester analogs in this series, the 4-fluorobenzenesulfonate ester (CAS 477857-55-9) is catalogued by Biosynth (via CymitQuimica) with a stated minimum purity of 95% and is associated with the BIONET compound collection curated by Key Organics . In contrast, the 2,4,5-trichlorobenzenesulfonate analog (CAS 477857-56-0) is listed with a purity of 90% from the same source , and the 4-methylbenzenesulfonate analog (CAS 208111-55-1) is listed as a discontinued product with no current purity specification available . For procurement decisions requiring defined purity for reproducible biological assay outcomes, the 5-percentage-point purity advantage of the 4-fluorobenzenesulfonate ester over the trichloro analog represents a meaningful quality differentiator.

Procurement Analytical Quality Control Reproducibility

Recommended Research and Procurement Application Scenarios for [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate (CAS 477857-55-9)


Medicinal Chemistry: Late-Stage Functionalization of the 4-Fluoropiperidine Scaffold via Controlled Nucleophilic Displacement

The 4-fluorobenzenesulfonate ester provides a leaving group of intermediate reactivity (parent sulfonic acid pKₐ ~2.7–3.0), enabling more controlled nucleophilic displacement kinetics than the highly activated 2,4,5-trichlorobenzenesulfonate analog (parent sulfonic acid pKₐ estimated <1.0). This differential in leaving-group ability — estimated at >50-fold based on pKₐ differences [1] — is directly relevant to medicinal chemists performing sequential derivatization of the 4-fluoropiperidine scaffold. The compound's TPSA of 72.1 Ų and XLogP3 of 4.4 [2] further position it within drug-like physicochemical space for CNS and intracellular target programs. Users should note that no direct kinetic rate data are publicly available, and in-house validation of displacement rates under the specific reaction conditions is recommended.

11β-HSD1 Inhibitor Probe Development Using the 3,4-Dichlorobenzoyl Piperidine Chemotype

A structurally related 1-(3,4-dichlorobenzoyl)piperidine analog (BDBM50321169, ChEMBL1163486) has demonstrated human 11β-HSD1 inhibition with an IC₅₀ of 3.52 μM [3]. This provides class-level biological precedent for the 3,4-dichlorobenzoyl piperidine scaffold as a competent 11β-HSD1 ligand. The target compound, bearing a 4-fluorobenzenesulfonate ester at the 4-position methylene, offers a synthetically tractable handle for further elaboration — for example, via azide displacement followed by CuAAC click chemistry — to generate probe molecules or optimize potency. The patent literature covering 1,4-disubstituted piperidine 11β-HSD1 inhibitors [4] provides a framework for structure-activity relationship expansion. No 11β-HSD1 data exist for the target compound itself; users should treat this as a scaffold-hopping starting point requiring de novo biological profiling.

Property-Based Analog Selection in CNS Drug Discovery Programs

With a computed TPSA of 72.1 Ų, zero hydrogen bond donors, six hydrogen bond acceptors, and XLogP3 of 4.4 [2], the target compound occupies a physicochemical space consistent with CNS drug-like criteria (TPSA < 90 Ų, 1 < logP < 5, HBD ≤ 3) [5]. Compared with the more polar alternatives (e.g., the parent alcohol with HBD = 1 and lower lipophilicity) and the higher-lipophilicity tosylate analog (estimated XLogP3 ~4.7), the 4-fluorobenzenesulfonate ester represents a deliberate midpoint in property space. This makes it a suitable candidate for CNS-oriented medicinal chemistry campaigns where balanced permeability, solubility, and metabolic stability are desired. Procurement of this specific sulfonate ester ensures the intended property profile is maintained from the building-block stage.

Quality-Controlled Building Block Procurement for Reproducible SAR Studies

The 4-fluorobenzenesulfonate ester is catalogued at ≥95% purity , compared with 90% for the closest commercial trichloro analog and discontinued status for the tosylate analog . For structure-activity relationship (SAR) campaigns requiring rigorous quantification, the 5% purity advantage reduces the potential for impurity-driven assay interference. The compound is sourced through the Key Organics BIONET collection, providing traceability to a single, identified synthetic origin — an important consideration for reproducibility in multi-year drug discovery programs. Users should request a certificate of analysis (CoA) with each batch to verify purity and identity by HPLC, NMR, and MS.

Quote Request

Request a Quote for [1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.